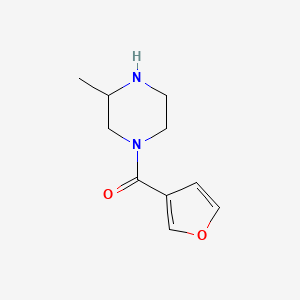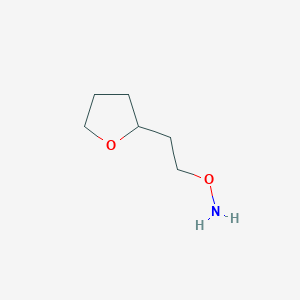
o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is an O-substituted hydroxylamine, which means it has a hydroxylamine group (-NH2OH) attached to a tetrahydrofuran ring through an ethyl linker . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine can undergo oxidation reactions, leading to the formation of oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Biology:
- Utilized in biochemical assays to detect single-strand breaks (SSBs) in DNA through coupling with alkaline gel electrophoresis .
Medicine:
- Investigated for its potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.
Industry:
Mécanisme D'action
The mechanism of action of o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
o-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar structure but with a pyran ring instead of a furan ring.
2-(Aminooxy)tetrahydro-2H-pyran: Another hydroxylamine derivative with a different ring structure.
Uniqueness:
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
O-[2-(oxolan-2-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H13NO2/c7-9-5-3-6-2-1-4-8-6/h6H,1-5,7H2 |
Clé InChI |
AVLBRATXXJXTLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


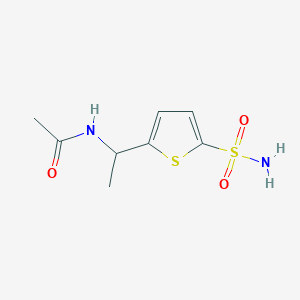
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
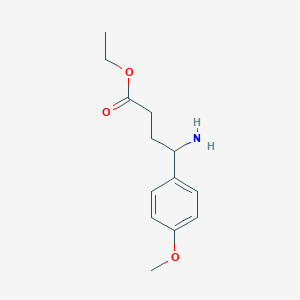
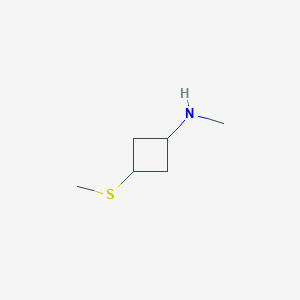


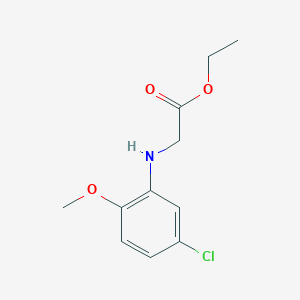

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)


![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
